molecular formula C20H17Cl2N3O2 B2692258 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171025-43-6

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2692258
CAS No.: 1171025-43-6
M. Wt: 402.28
InChI Key: FLJWRGDABLTTMG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro and benzoyl groups. Its molecular formula is C19H16Cl2N2O2, and it has a molecular weight of 375.25 g/mol.

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H319-H410-H372. Precautionary statements include P264-P270-P273-P280-P301+P312-P305+P351+P338-P330-P337+P313-P391-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with ethyl 5-methyl-1H-pyrazole-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide
  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Uniqueness

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c1-3-25-12(2)10-18(24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWRGDABLTTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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